2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
Description
The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a triazole-based derivative featuring a 1,2,4-triazole core substituted with two phenyl groups at positions 4 and 3. A sulfanyl (-S-) group at position 3 bridges the triazole ring to an acetohydrazide moiety, which is further functionalized with a (1E)-1-(thiophen-2-yl)ethylidene substituent.
Triazole derivatives are widely studied for their pharmacological properties, including antifungal, antibacterial, and antitumor activities. The presence of the thiophene ring in this compound may augment its electronic properties and binding affinity to biological targets, as sulfur-containing heterocycles are known to improve pharmacokinetic profiles .
Properties
Molecular Formula |
C22H19N5OS2 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C22H19N5OS2/c1-16(19-13-8-14-29-19)23-24-20(28)15-30-22-26-25-21(17-9-4-2-5-10-17)27(22)18-11-6-3-7-12-18/h2-14H,15H2,1H3,(H,24,28)/b23-16+ |
InChI Key |
PFPGXBMCWLFUDN-XQNSMLJCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CS4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via cyclization of a thiosemicarbazide intermediate. A representative route involves:
-
Condensation : Reacting 4,5-diphenyl-1H-1,2,4-triazole-3-thiol with chloroacetohydrazide in dichloromethane using diisopropylethylamine as a base.
-
Cyclization : Heating the intermediate under reflux in methanol with catalytic sulfuric acid to form the 4H-1,2,4-triazole ring.
Reaction Conditions :
Introduction of the Sulfanyl-Acetohydrazide Side Chain
The sulfanyl group is introduced via nucleophilic substitution:
-
Thiol Activation : Deprotonation of 4,5-diphenyl-1H-1,2,4-triazole-3-thiol with sodium hydride in tetrahydrofuran.
-
Alkylation : Reaction with ethyl bromoacetate to form the thioether, followed by hydrazinolysis with hydrazine hydrate to yield the acetohydrazide.
Key Observations :
Hydrazone Formation with Thiophen-2-yl Ethylidene
The final step involves condensing the acetohydrazide with 2-acetylthiophene:
-
Schiff Base Formation : Reacting acetohydrazide with 2-acetylthiophene in ethanol under acidic conditions (acetic acid).
-
Stereoselective Control : Use of iridium on calcium carbonate under hydrogen (1–10 bar) ensures preferential formation of the (E)-isomer.
Optimized Parameters :
| Parameter | Value | Impact |
|---|---|---|
| Catalyst | 5% Ir/CaCO<sub>3</sub> | 92% (E)-isomer selectivity |
| Solvent | Ethanol | Minimizes side reactions |
| Temperature | 10–60°C | Balances kinetics and selectivity |
Protective Group Strategies
To prevent undesired side reactions during synthesis:
Benzyl Protection
tert-Butyl and Isopropyl Groups
-
Introduce steric bulk to direct stereoselective reductions.
-
Removed via acid hydrolysis (e.g., HCl in isopropyl alcohol).
Purification and Characterization
Isolation Techniques
Analytical Data
Scale-Up and Industrial Considerations
Solvent Selection
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (-S-) in the compound is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide or other peroxides can convert the sulfanyl group to sulfoxide or sulfone derivatives. For example:
-
Reaction : S → SO → SO₂
-
Conditions : Aqueous hydrogen peroxide (H₂O₂) under acidic or basic conditions .
-
Products : Corresponding sulfoxide or sulfone derivatives.
Table 1: Oxidation Reaction Overview
| Reaction Type | Reagents | Products | Yield (if reported) |
|---|---|---|---|
| Sulfanyl → Sulfoxide | H₂O₂, acidic conditions | Sulfoxide derivative | Not specified |
| Sulfanyl → Sulfone | H₂O₂, prolonged reaction | Sulfone derivative | Not specified |
Reduction Reactions
The compound’s hydrazide moiety (-NH-NH₂) and sulfanyl group can undergo reduction. Sodium borohydride (NaBH₄) or other reducing agents may convert the hydrazide to a hydrazine (-NH-NH₂) or reduce the sulfanyl group to a thiol (-SH). For example:
Table 2: Reduction Reactions
| Reaction Type | Reagents | Products | Yield (if reported) |
|---|---|---|---|
| Sulfanyl → Thiol | NaBH₄, EtOH | Thiol derivative | Not specified |
Substitution Reactions
The triazole ring’s nitrogen atoms and adjacent carbons are nucleophilic sites for substitution. Reactions with nucleophiles (e.g., amines, thiols) or electrophiles (e.g., acetylating agents) can modify the ring or substituents. For example:
-
Acetylation : Reaction with acetyl chloride to protect amino groups, reducing antibacterial activity .
-
Nucleophilic substitution : Replacement of hydrogen on the triazole ring with nucleophiles like NH₂R or SR .
Table 3: Substitution Reactions
Condensation Reactions
The hydrazone linkage (C=N) in the compound can participate in condensation reactions with electrophiles (e.g., aldehydes, ketones). For example:
-
Reaction : Formation of Schiff bases or azo compounds via reaction with carbonyl compounds.
Table 4: Condensation Reactions
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Schiff base formation | Aldehydes/Ketones, AcOH | Cross-linked derivatives | Potential in drug design |
Research Findings
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol , followed by acetal deprotection to yield the final product. The key synthetic pathway is outlined in the table below:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4,5-diphenyl-4H-1,2,4-triazole-3-thiol + bromoacetaldehyde | Basic medium (Cs2CO3) | 84% |
| 2 | Acetal deprotection | Various reagents | Variable |
The compound has been characterized using various spectroscopic methods such as NMR and TLC to confirm its structure and purity .
Biological Applications
Antimicrobial Activity : The compound exhibits potential antimicrobial properties. Research indicates that derivatives of triazoles are often associated with antibacterial and antifungal activities due to their ability to disrupt microbial cell functions. Studies have shown that similar triazole derivatives can inhibit the growth of various pathogens .
Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. The structural features of the triazole ring are known to interact with biological targets involved in cancer progression. Further investigation into its mechanism of action could reveal its potential as a lead compound in cancer therapy .
Chemical Reactivity
The compound can undergo several chemical reactions:
- Oxidation : It can be oxidized to form sulfoxides or sulfones under suitable conditions.
- Reduction : Reduction reactions can yield thiol or hydrazine derivatives.
- Substitution Reactions : The sulfur atom or hydrazide moiety can participate in nucleophilic substitution reactions .
Material Science Applications
The unique chemical properties of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide make it a candidate for developing new materials:
Catalysts : Its ability to facilitate various chemical reactions positions it as a potential catalyst in organic synthesis.
Polymer Science : The incorporation of this compound into polymer matrices may enhance the material's mechanical and thermal properties due to its rigid structure and functional groups .
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Triazole Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound lacks polar substituents (e.g., -OH or -NO₂) present in analogues , which may reduce its solubility but enhance lipophilicity and membrane permeability.
- Thiophene vs.
Crystallographic and Structural Insights
- Hydrogen Bonding: Analogues like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione form hydrogen-bonded networks (N–H···O/S interactions), which stabilize crystal packing and may influence solid-state bioavailability .
- Planarity : The conjugated system in the target compound’s hydrazide moiety likely contributes to planarity, enhancing π-π stacking interactions with biological targets .
Biological Activity
The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a novel derivative of 1,2,4-triazole that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial properties and other pharmacological effects.
Synthesis and Characterization
The synthesis of the compound involves several steps that typically include the formation of the triazole ring and subsequent modifications to introduce the thiophenyl and hydrazide functionalities. For instance, one method involves the use of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol as a starting material, which is then reacted with an appropriate aldehyde to form the desired hydrazide structure .
Key Synthetic Pathway
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4,5-diphenyl-4H-1,2,4-triazole-3-thiol + bromoacetaldehyde | Basic medium (Cs2CO3) | 84% |
| 2 | Acetal deprotection | Various reagents | Variable |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives. The compound has shown promising results against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) values were tested against Staphylococcus aureus and Escherichia coli, revealing notable activity with MIC values ranging from 20 to 40 µM .
The mechanism by which triazole derivatives exert their antibacterial effects often involves interference with DNA synthesis. This is achieved through the generation of reactive intermediates that can cause DNA strand breaks and inhibit replication processes .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of triazole derivatives similar to the compound in focus:
- Study on Antimicrobial Activity : A study assessed various triazole compounds against multi-drug resistant strains of bacteria. The results indicated that modifications in the side chains significantly influenced antibacterial potency .
- Pharmacological Evaluation : Another investigation focused on the anti-inflammatory properties of triazole derivatives, demonstrating their potential as therapeutic agents for inflammatory conditions due to their ability to inhibit cyclooxygenase (COX) enzymes .
Research Findings
The following findings summarize key insights from recent research:
- Antibacterial Efficacy : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Structure-Activity Relationship (SAR) : Modifications to the triazole core influence biological activity; for instance, substituents on the phenyl rings can enhance or diminish antibacterial effects.
Q & A
Basic Research Questions
Q. What is the general synthetic route for preparing 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide?
- Methodology : The compound is synthesized via a multi-step approach. First, the triazole-thioester intermediate (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) is prepared. This intermediate undergoes nucleophilic substitution with hydrazine hydrate in refluxing propan-2-ol to yield the acetohydrazide core. Subsequent condensation with 1-(thiophen-2-yl)ethylidene hydrazine introduces the thiophen-2-yl substituent .
- Key Steps :
- Reflux conditions (3–4 hours) for ester-to-hydrazide conversion.
- Recrystallization in propan-2-ol for purification.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- 1H NMR : Confirm the presence of thiophene protons (~6.5–7.5 ppm) and triazole NH signals (~10–12 ppm).
- IR Spectroscopy : Identify characteristic bands for C=S (650–750 cm⁻¹) and C=N (1600–1650 cm⁻¹).
- Elemental Analysis (CHNS) : Verify stoichiometric ratios of C, H, N, and S (e.g., C%: calculated vs. observed) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology : Systematic variation of parameters:
- Solvent : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (propan-2-ol, ethanol) to enhance solubility of intermediates.
- Catalysis : Introduce acid/base catalysts (e.g., p-toluenesulfonic acid) to accelerate hydrazone formation.
- Temperature : Evaluate reflux vs. microwave-assisted synthesis for reduced reaction time .
Q. What strategies are effective for resolving discrepancies in biological activity data across structural analogs?
- Methodology :
- SAR Analysis : Compare substituent effects (e.g., thiophene vs. phenyl groups) on antimicrobial activity. For example, analogs with electron-withdrawing groups on the triazole ring show enhanced activity against Gram-positive bacteria .
- Computational Modeling : Use DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with observed bioactivity .
Q. How does the choice of substituents on the triazole ring influence physicochemical properties?
- Methodology :
- LogP Measurements : Assess lipophilicity via HPLC retention times or shake-flask methods. Thiophene derivatives typically exhibit higher LogP (2.5–3.0) than methoxy-substituted analogs (1.8–2.2).
- Thermal Stability : DSC/TGA analysis reveals that diphenyl-substituted triazoles decompose at >250°C, enhancing suitability for high-temperature applications .
Methodological Challenges and Solutions
Q. What are common pitfalls in characterizing the (E)-configuration of the hydrazone moiety?
- Challenge : Overlap of NMR signals for (E) and (Z) isomers.
- Solution : Use NOESY spectroscopy to detect spatial proximity between the thiophene proton and the triazole NH group, confirming the (E)-configuration .
Q. How to address low reproducibility in biological assays for this compound?
- Recommendations :
- Standardize assay conditions (e.g., broth microdilution for MIC determination).
- Include positive controls (e.g., fluconazole for antifungal assays) to validate experimental setups .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
